molecular formula C13H12ClNO4 B12622882 Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate CAS No. 918402-80-9

Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate

Cat. No.: B12622882
CAS No.: 918402-80-9
M. Wt: 281.69 g/mol
InChI Key: XERKGGSNADQFSL-UHFFFAOYSA-N
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Description

Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, a cyano group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate typically involves the esterification of 4-chloro-3-cyanobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

    Hydrolysis: 4-chloro-3-cyanobenzoic acid and ethanol.

    Reduction: Diethyl 4-amino-3-cyanobenzene-1,2-dicarboxylate.

Scientific Research Applications

Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and resulting in a substituted product. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-chlorobenzene-1,2-dicarboxylate: Lacks the cyano group, resulting in different reactivity and applications.

    Diethyl 3-cyanobenzene-1,2-dicarboxylate:

    Diethyl 4-bromo-3-cyanobenzene-1,2-dicarboxylate: Contains a bromine atom instead of chlorine, leading to variations in reactivity and substitution patterns.

Uniqueness

Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate is unique due to the presence of both chlorine and cyano groups on the benzene ring, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions and form a variety of products highlights its importance in research and industrial applications.

Biological Activity

Diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and case studies highlighting its pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a chlorine atom and a cyano group, along with two ester functional groups. Its molecular formula is C13H13ClN2O4C_{13}H_{13}ClN_{2}O_{4}, and its structure can be represented as follows:

C OEt 2C CN Cl C CO2Et 2\text{C}\text{ OEt }_2\text{C CN Cl }\text{C CO}_2\text{Et }_2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various bacterial strains. For instance:

  • Study Findings : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines.

  • Case Study : In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 25 µM, indicating good antiproliferative activity.
  • Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Cell LineIC50 (µM)Activity Level
MCF-725Good (<30 µM)
HeLa40Moderate (30-100 µM)

Research Findings

Recent research has highlighted additional biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, it significantly reduced levels of TNF-alpha and IL-6.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

Properties

CAS No.

918402-80-9

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

diethyl 4-chloro-3-cyanobenzene-1,2-dicarboxylate

InChI

InChI=1S/C13H12ClNO4/c1-3-18-12(16)8-5-6-10(14)9(7-15)11(8)13(17)19-4-2/h5-6H,3-4H2,1-2H3

InChI Key

XERKGGSNADQFSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)C#N)C(=O)OCC

Origin of Product

United States

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